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Compound of Interest

Compound Name: Hexanophenone

Cat. No.: B1345741

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the physicochemical properties,
biological activity, and toxicological profiles of Hexanophenone and its structurally similar
analogs, Valerophenone and Butyrophenone. The information presented is supported by
experimental data and established scientific literature to facilitate informed decisions in
research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Hexanophenone,
Valerophenone, and Butyrophenone. These properties are crucial for understanding their
behavior in various experimental and physiological conditions.
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Property Hexanophenone Valerophenone Butyrophenone
Molecular Formula C12H160[1] C11H140]2] C10H120
Molecular Weight (

176.25[1] 162.23[2] 148.20[3]
g/mol )
Melting Point (°C) 25-26[4] -9[5] 11-13[6]
Boiling Point (°C) 265[4] 244-245[5] 228-230[6]

Density (g/mL)

0.958 at 25°C[4]

0.975 at 20°C[5] 1.021 at 25°C[6]

44.89 mg/L at 25°C

Water Solubility (estimated)[7]

Insoluble[2][5][8] Insoluble[6][9][10]

Soluble in ethanol,

Solubility in Organic Soluble in organic Soluble in chloroform,

acetone, ether,
Solvents

solvents[11] methanol (slightly)[6]

chloroform

Biological Activity: Inhibition of Carbonyl Reductase

A notable biological activity of this class of alkyl phenyl ketones is the inhibition of carbonyl
reductase. Experimental studies on pig heart cytosol have demonstrated that these compounds
act as competitive inhibitors of this enzyme. The inhibitory potency has been shown to be
dependent on the length of the alkyl chain.

The observed order of inhibitory potency is as follows: Hexanophenone > Valerophenone >
Butyrophenone[12]

This suggests that the longer alkyl chain of Hexanophenone contributes to a stronger
interaction with the enzyme's active site.

Toxicological Profile

The following table summarizes the available toxicological data for the three compounds. It is
important to note that comprehensive toxicological data, particularly LD50 values for
Hexanophenone and Valerophenone, are not readily available in the public domain.
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Compound

Acute Oral Toxicity (LD50,
rat)

GHS Hazard Statements

Hexanophenone

No data available

H315 (Causes skin irritation),
H319 (Causes serious eye
irritation), H335 (May cause

respiratory irritation)[13]

Valerophenone

No data available

H315 (Causes skin irritation),
H319 (Causes serious eye
irritation), H335 (May cause
respiratory irritation) (Note:
GHS hazard criteria not met in
80% of reports)[14]

Butyrophenone

>500 mg/kg to <2,000
mg/kg[15]

Not classified as hazardous

Experimental Protocols
Synthesis of Hexanophenone via Friedel-Crafts

Acylation

This protocol describes a general method for the synthesis of Hexanophenone by the

acylation of benzene with hexanoyl chloride.

Materials:

e Benzene

e Hexanoyl chloride

e Anhydrous aluminum chloride (AICI3)

e Dichloromethane (DCM)

e Ice

¢ 5% Sodium hydroxide (NaOH) solution
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Anhydrous sodium sulfate (Naz2S0a)

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser,
dropping funnel, separatory funnel)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend
anhydrous aluminum chloride in dichloromethane.

Cool the mixture in an ice bath.
Slowly add hexanoyl chloride to the stirred suspension.

To this mixture, add benzene dropwise from the dropping funnel, maintaining the
temperature between 0-5°C.

After the addition is complete, allow the reaction mixture to stir at room temperature for
several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice to
guench the reaction and decompose the aluminum chloride complex.

Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane.

Combine the organic layers and wash successively with a 5% NaOH solution and then with
brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure to yield the crude product.

The crude Hexanophenone can be further purified by vacuum distillation.

Carbonyl Reductase Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory effect of alkyl phenyl

ketones on carbonyl reductase activity.
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Materials:

Cytosolic fraction from a suitable tissue source (e.g., pig heart) containing carbonyl
reductase

Phosphate buffer (pH 7.4)
NADPH (cofactor)
4-Benzoylpyridine (substrate)

Hexanophenone, Valerophenone, or Butyrophenone (inhibitors) dissolved in a suitable
solvent (e.g., DMSO)

Spectrophotometer

Procedure:

Prepare a reaction mixture containing the phosphate buffer, NADPH, and the cytosolic
fraction in a cuvette.

Add the inhibitor at various concentrations to the reaction mixture and pre-incubate for a
specific period at a controlled temperature.

Initiate the enzymatic reaction by adding the substrate, 4-benzoylpyridine.

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of
NADPH to NADP*, using a spectrophotometer.

The rate of the reaction is calculated from the linear portion of the absorbance versus time
plot.

Determine the percentage of inhibition for each inhibitor concentration by comparing the
reaction rate in the presence of the inhibitor to the rate of a control reaction without the
inhibitor.

The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined
by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Visualizations
Dopamine D2 Receptor Signhaling Pathway

Butyrophenone derivatives are known to act as antagonists at dopamine D2 receptors, a key
mechanism in their use as antipsychotic agents. The following diagram illustrates the simplified
signaling pathway associated with the D2 receptor.
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Click to download full resolution via product page

Caption: Dopamine D2 receptor signaling pathway and the antagonistic effect of
Butyrophenone.

Experimental Workflow for IC50 Determination

The following diagram outlines a typical experimental workflow for determining the half-maximal
inhibitory concentration (IC50) of a compound against an enzyme.
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Caption: General workflow for determining the IC50 of an enzyme inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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